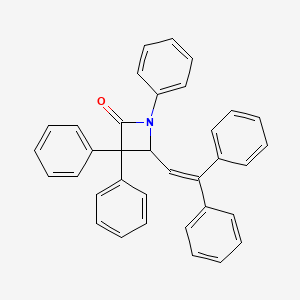
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is an organic compound characterized by its complex structure, which includes multiple phenyl groups and an azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one typically involves the reaction of 4-methyltriphenylamine with diphenylacetaldehyde in the presence of a catalyst such as camphor-10-sulfonic acid . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one involves its interaction with molecular targets through various pathways. The phenyl groups and the azetidinone ring can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: This compound shares the diphenylethenyl moiety and is used in organic light-emitting diodes (OLEDs).
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: Another compound with similar structural features, used in various chemical applications.
Uniqueness
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
86129-91-1 |
|---|---|
Molekularformel |
C35H27NO |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
4-(2,2-diphenylethenyl)-1,3,3-triphenylazetidin-2-one |
InChI |
InChI=1S/C35H27NO/c37-34-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)33(36(34)31-24-14-5-15-25-31)26-32(27-16-6-1-7-17-27)28-18-8-2-9-19-28/h1-26,33H |
InChI-Schlüssel |
JRNDMARCYGPRTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
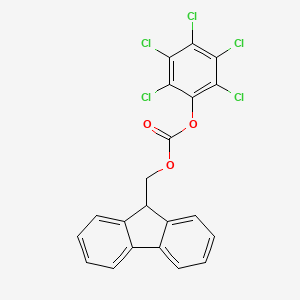


![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
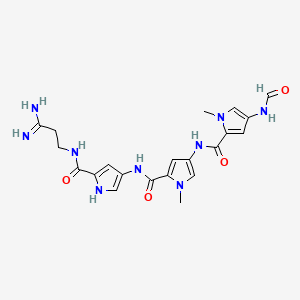

![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
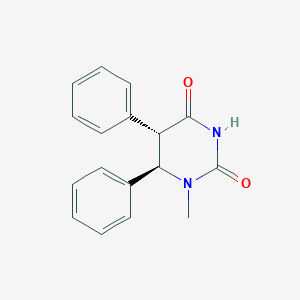
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
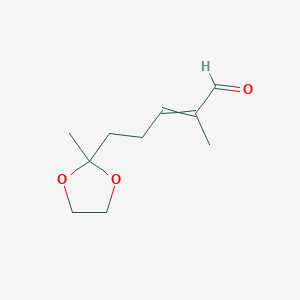
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
